An In-Depth Technical Guide to Tridecyl Stearate (CAS: 31556-45-3)
An In-Depth Technical Guide to Tridecyl Stearate (CAS: 31556-45-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecyl stearate (CAS No. 31556-45-3) is the ester formed from the reaction of tridecyl alcohol and stearic acid.[1][2] As a long-chain alkyl ester, it is a hydrophobic, oily substance valued for its emollient, skin-conditioning, and lubricating properties.[3][4] While its primary application domain has historically been in the cosmetics and personal care industry, its physicochemical characteristics—such as high thermal stability, low volatility, and compatibility with lipidic matrices—present significant opportunities for its use as a specialty excipient in pharmaceutical formulations and advanced drug delivery systems.[3][5] This guide provides a comprehensive technical overview of tridecyl stearate, covering its chemical and physical properties, synthesis and characterization, mechanisms of action, and current and prospective applications in drug development, supported by detailed experimental protocols and safety assessments.
Chemical Identity and Physicochemical Properties
Tridecyl stearate, with the IUPAC name tridecyl octadecanoate, is a large, non-polar molecule. Its structure combines a saturated 18-carbon fatty acid (stearic acid) with a 13-carbon alcohol (tridecyl alcohol), resulting in a compound with significant hydrophobicity and an oily or waxy texture.[3]
Core Properties
The key physicochemical properties of tridecyl stearate are summarized in the table below. These characteristics are fundamental to its function as a formulation excipient, influencing texture, stability, and release characteristics in both topical and oral dosage forms.
| Property | Value | Reference(s) |
| CAS Number | 31556-45-3 | [5] |
| Molecular Formula | C₃₁H₆₂O₂ | |
| Molecular Weight | 466.82 g/mol | |
| Appearance | Clear, colorless to pale yellow oily liquid or waxy solid at room temperature. | [6][7] |
| Melting Point | 37-40°C (estimated) | [6] |
| Boiling Point | ~496 °C at 760 mmHg (estimated) | [6] |
| Density | ~0.858 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents. | |
| LogP (o/w) | > 5.9 (estimated for similar long-chain esters) | [8] |
Solubility Profile
Tridecyl stearate's high lipophilicity dictates its solubility. It is practically insoluble in aqueous media but readily soluble in non-polar organic solvents and oils. While quantitative data is sparse, its solubility in common pharmaceutical solvents can be inferred. It is expected to be soluble in solvents like isopropyl myristate and other esters, and sparingly soluble in polar solvents like ethanol.[9] For instance, stearic acid, a component of tridecyl stearate, shows increased solubility in ethanol with rising temperature (e.g., from 2.25 g/100g at 20°C to 22.7 g/100g at 40°C), a trend that tridecyl stearate would likely follow.[10]
Synthesis and Quality Control
The principal route for synthesizing tridecyl stearate is through the direct esterification of tridecyl alcohol and stearic acid. This reaction is a reversible equilibrium-driven process, necessitating the removal of water to drive the reaction to completion.[5]
Reaction Mechanism and Workflow
Acid-catalyzed esterification, often referred to as Fischer esterification, proceeds via a nucleophilic acyl substitution mechanism. The process begins with the protonation of the stearic acid's carbonyl group by an acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of tridecyl alcohol then attacks the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the tridecyl stearate ester and regenerates the catalyst.
Laboratory-Scale Synthesis Protocol
This protocol describes a standard laboratory procedure for synthesizing tridecyl stearate.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Tridecyl Alcohol (1.1 mole equivalent, slight excess to drive reaction)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.02 mole equivalent, catalyst)
-
Toluene (solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add stearic acid, tridecyl alcohol, p-TSA, and toluene.
-
Esterification: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected (theoretical amount = 1 mole equivalent). The reaction typically takes 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. For high purity, the resulting crude ester can be further purified by vacuum distillation to remove unreacted tridecyl alcohol.[5]
-
Characterization: Confirm the product identity and purity using the analytical methods described in Section 2.3. A typical yield under optimized conditions is >85%.[9]
Analytical Quality Control
A suite of analytical techniques is employed to verify the identity, purity, and thermal properties of the synthesized tridecyl stearate.
-
FTIR Spectroscopy: The most prominent feature is the appearance of a strong carbonyl (C=O) stretching band for the ester group, typically around 1740 cm⁻¹.[5] The disappearance of the broad O-H band from the carboxylic acid reactant is also indicative of reaction completion.
-
NMR Spectroscopy: ¹H NMR will show a characteristic triplet at approximately 4.0 ppm corresponding to the -CH₂- group of the alcohol moiety adjacent to the ester oxygen. ¹³C NMR will show a peak for the ester carbonyl carbon around 174 ppm.
-
Chromatography (GC/HPLC): These methods are essential for quantifying purity and detecting residual starting materials (stearic acid, tridecyl alcohol) or byproducts.[9]
Applications in Pharmaceutical Development
The properties of tridecyl stearate make it an attractive candidate for several pharmaceutical applications, primarily leveraging its lipidic nature and safety profile established in the cosmetics industry.
Topical and Transdermal Formulations
As a well-established emollient, tridecyl stearate's primary role is in topical formulations.[5]
-
Mechanism of Action: When applied to the skin, it forms a thin, hydrophobic film on the stratum corneum.[5] This film acts as an occlusive barrier, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration. It also fills in the spaces between corneocytes, smoothing the skin surface and enhancing its barrier function.[5]
-
Formulation Advantages: Its non-greasy, velvety feel improves the sensory characteristics of creams and lotions.[7] It can act as a texture enhancer and viscosity modifier, contributing to the stability of emulsions.[6] Its compatibility with many active pharmaceutical ingredients (APIs) makes it a versatile vehicle for dermatological products.
Lipid-Based Drug Delivery Systems
Tridecyl stearate is a promising candidate for use as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5] These systems are designed to improve the bioavailability of poorly soluble drugs.
-
Role in SLNs/NLCs: In these formulations, the API is dissolved or dispersed within a solid lipid matrix. Tridecyl stearate, with its defined melting point and biocompatibility, can serve as this matrix. In NLCs, a liquid lipid is blended with the solid lipid to create imperfections in the crystal lattice, which can increase drug loading and prevent drug expulsion during storage.[11]
-
Exemplary Protocol for NLC Preparation (Hot Homogenization):
-
Lipid Phase Preparation: Melt tridecyl stearate (solid lipid) and an appropriate liquid lipid (e.g., oleic acid or isopropyl myristate) at a temperature approximately 10°C above the melting point of the tridecyl stearate.
-
Drug Incorporation: Dissolve the hydrophobic API in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 1000 bar).[8]
-
NLC Formation: Cool the resulting nanoemulsion rapidly in an ice bath or by allowing it to cool to room temperature. The lipid droplets solidify, forming the NLCs.
-
Oral Solid Dosage Forms
Long-chain fatty acid esters are known to function as lubricants in tablet manufacturing.[12][13] They act as boundary lubricants, forming a film between the tablet surface and the die wall, which reduces friction during tablet ejection.
-
Potential as a Tablet Lubricant: Tridecyl stearate could serve as an alternative to commonly used lubricants like magnesium stearate. Fatty acid esters have been shown to have fewer adverse effects on tablet hardness and disintegration time compared to magnesium stearate, due to their lower hydrophobicity.[14] This can be particularly advantageous for formulations where rapid tablet disintegration and drug dissolution are critical.
Safety and Toxicology
The safety of tridecyl stearate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic formulations when they are designed to be non-irritating.[15] While specific regulatory limits for pharmaceutical use are not established, this history provides a strong foundation for its evaluation as a low-risk excipient.
| Toxicological Endpoint | Result/Observation | Reference(s) |
| Acute Oral Toxicity | Low. An analogue, tridecyl trimellitate, showed an LD₅₀ > 5000 mg/kg in rats. | [8] |
| Dermal Irritation | Generally non-irritating to mildly irritating at use concentrations. Products should be formulated to be non-irritating. | [16][17][18] |
| Ocular Irritation | Formulations can range from non-irritating to mildly irritating. | [17] |
| Skin Sensitization | Not a sensitizer in human and animal studies. | [18][19] |
| Genotoxicity | An analogue, octyldodecyl stearoyl stearate, was not mutagenic in an Ames test. | [17] |
Metabolism: When used in topical products, dermal penetration is expected to be very low due to its high molecular weight and lipophilicity.[16][17] If ingested as part of an oral dosage form, tridecyl stearate would be subject to hydrolysis by gastrointestinal lipases.[12][20] This enzymatic action would break the ester bond, releasing stearic acid and tridecyl alcohol, which would then be absorbed and enter their respective metabolic pathways.[3][21]
Regulatory Status
-
Cosmetics: Tridecyl stearate is listed in the International Nomenclature of Cosmetic Ingredients (INCI) and its use is compliant with cosmetic regulations in the US and the European Union.[3]
-
Pharmaceuticals: Tridecyl stearate is not currently listed in the U.S. Food and Drug Administration's (FDA) Generally Recognized as Safe (GRAS) database for direct food use, nor is it found in the FDA's Inactive Ingredient Database for approved drug products.[6][17] Its use as a novel pharmaceutical excipient would require appropriate qualification and regulatory submission, demonstrating its safety and functionality within a specific formulation.
Conclusion
Tridecyl stearate is a well-characterized, multi-functional ingredient with a strong safety record in the cosmetics industry. Its emollient and lubricating properties, combined with its lipid nature, make it a highly promising candidate for advanced pharmaceutical applications. For drug development professionals, it offers potential as a matrix-forming agent in lipid-based nanoparticle systems for enhanced delivery of poorly soluble drugs, as a specialty lubricant in tablet manufacturing, and as a safe and effective vehicle in topical dermatological products. Further research into its performance in specific drug formulations is warranted to fully exploit its potential as a versatile pharmaceutical excipient.
References
-
Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of TRIDECYL STEARATEas Used in Cosmetics. 2023 Final Report from CIR. (2023). Greenwing. Retrieved January 21, 2026, from [Link]
-
Glycerin fatty acid esters as a new lubricant of tablets. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2012 Annual Report. (2012). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). Open Chemistry. Retrieved January 21, 2026, from [Link]
-
Glycerin fatty acid esters as a new lubricant of tablets. (2005). PubMed. Retrieved January 21, 2026, from [Link]
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
New insights into the molecular mechanism of intestinal fatty acid absorption. (2014). PMC. Retrieved January 21, 2026, from [Link]
-
TRIDECYL STEARATE. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
Safety assessment of trialkyl trimellitates as used in cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
Inactive Ingredients Database Download. (2026). FDA. Retrieved January 21, 2026, from [Link]
-
TRIDECYL STEARATE Supplier | 22766-83-2. (n.d.). UPIglobal. Retrieved January 21, 2026, from [Link]
-
Fatty acid metabolism digestion and transport. (2017). YouTube. Retrieved January 21, 2026, from [Link]
-
Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate. (2012). PubMed. Retrieved January 21, 2026, from [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (2020). PMC. Retrieved January 21, 2026, from [Link]
-
Tridecyl Stearate | C31H62O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of Alkyl Esters in Cosmetics. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
What is Tridecyl Stearate?. (n.d.). Paula's Choice. Retrieved January 21, 2026, from [Link]
-
TRIDECYL STEARATE. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
PUBLIC REPORT 1,2,4-Benzenetricarboxylic acid, 1,2,4-tritridecyl ester (INCI name: Tridecyl Trimellitate). (2013). Australian Industrial Chemicals Introduction Scheme. Retrieved January 21, 2026, from [Link]
-
1 SAFETY ASSESSMENT Product Name: Roc project New Night Formula. (n.d.). Innovant Research. Retrieved January 21, 2026, from [Link]
-
TRIDECYL STEARATE. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. (2019). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
Stearic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fatty Acid- and Cholesterol Transporter Protein Expression along the Human Intestinal Tract | PLOS One [journals.plos.org]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. paulaschoice.it [paulaschoice.it]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Tridecyl stearate | 31556-45-3 | Benchchem [benchchem.com]
- 10. Stearic acid - Wikipedia [en.wikipedia.org]
- 11. cir-safety.org [cir-safety.org]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. ewg.org [ewg.org]
- 14. researchgate.net [researchgate.net]
- 15. Tridecyl Stearate | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.media-amazon.com [m.media-amazon.com]
- 19. cir-safety.org [cir-safety.org]
- 20. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
